Butyl Resorcinol-d9

Isotope dilution mass spectrometry LC-MS/MS internal standard Quantitative bioanalysis

Butyl Resorcinol-d9 (CAS 1190021-40-9) is a perdeuterated, stable isotope-labeled analog of 4-n-butylresorcinol (CAS 18979-61-8), in which all nine hydrogen atoms on the n-butyl ether side-chain are replaced by deuterium (²H). This substitution yields a molecular formula of C₁₀H₅D₉O₂ and a molecular weight of 175.27 g/mol, representing a +9.05 Da mass shift relative to the unlabeled parent (166.22 g/mol).

Molecular Formula C10H14O2
Molecular Weight 175.275
CAS No. 1190021-40-9
Cat. No. B562754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl Resorcinol-d9
CAS1190021-40-9
Synonyms3-Butoxy-phenol-d9;  m-Butoxy-phenol-d9;  Resorcinol Monobutyl-d9 Ether;  NSC 35992-d9; 
Molecular FormulaC10H14O2
Molecular Weight175.275
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)O
InChIInChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2
InChIKeyVGIJZDWQVCXVNL-AZOWHCDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Resorcinol-d9 (CAS 1190021-40-9): Validated Stable Isotope-Labeled Internal Standard for Quantitative 4-n-Butylresorcinol Bioanalysis


Butyl Resorcinol-d9 (CAS 1190021-40-9) is a perdeuterated, stable isotope-labeled analog of 4-n-butylresorcinol (CAS 18979-61-8), in which all nine hydrogen atoms on the n-butyl ether side-chain are replaced by deuterium (²H) [1]. This substitution yields a molecular formula of C₁₀H₅D₉O₂ and a molecular weight of 175.27 g/mol, representing a +9.05 Da mass shift relative to the unlabeled parent (166.22 g/mol) [2]. The compound is classified as a stable isotope-labeled (SIL) internal standard, intended exclusively for use as a calibrant or internal standard in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods targeting 4-n-butylresorcinol in complex biological and cosmetic matrices . It is not a stand-alone bioactive entity; rather, its value derives entirely from its near-identical physicochemical behavior to the unlabeled analyte combined with a uniquely resolvable mass spectral signature, making it the definitive tool for isotope dilution mass spectrometry (IDMS) of 4-n-butylresorcinol [3].

Why Butyl Resorcinol-d9 Cannot Be Replaced by Unlabeled 4-Butylresorcinol or Other In-Class Alkylresorcinols in Quantitative LC-MS/MS Workflows


Quantitative bioanalysis of 4-n-butylresorcinol in skin permeation, cosmetic formulation release, and metabolic stability studies requires an internal standard that exactly mirrors the analyte's extraction recovery, ionization efficiency, and chromatographic retention time while being unambiguously distinguishable by mass spectrometry [1]. Unlabeled 4-n-butylresorcinol cannot serve this purpose because it is indistinguishable from the target analyte, precluding independent signal integration. Structural analogs such as 4-hexylresorcinol or 4-phenylethylresorcinol differ in hydrophobicity, chromatographic retention time, and matrix-dependent ionization behavior, leading to differential ion suppression or enhancement that invalidates quantitative accuracy [2]. Even other deuterated resorcinol isotopologues (e.g., Resorcinol-d4, Resorcinol-d6) lack the n-butyl side-chain, resulting in divergent sample preparation recovery and LC retention, and thus fail to meet the fundamental requirement of co-elution with the analyte . Butyl Resorcinol-d9, with nine deuterium atoms placed exclusively on the butoxy side-chain, achieves a mass shift sufficient for baseline MS resolution (+9 Da) while preserving physicochemical properties sufficiently to ensure near-identical chromatographic behavior—a prerequisite for valid isotope dilution quantification under regulatory bioanalytical method validation guidelines .

Butyl Resorcinol-d9: Quantified Differentiation Evidence for Procurement Decision-Making


Mass Shift of +9.05 Da vs. Unlabeled 4-n-Butylresorcinol Enables Baseline-Resolved LC-MS/MS Quantification

Butyl Resorcinol-d9 (MW 175.27 g/mol) provides a +9.05 Da mass increment over unlabeled 4-n-butylresorcinol (MW 166.22 g/mol) due to the replacement of nine hydrogen atoms with deuterium on the n-butoxy side-chain [1]. This mass difference ensures complete baseline separation of the internal standard and analyte signals in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole mass spectrometers, eliminating isotopic cross-talk between the [M+H]⁺ ion clusters that would otherwise compromise quantification accuracy at low ng/mL concentrations . By contrast, internal standards with only 3–4 deuterium labels (e.g., a hypothetical butyl resorcinol-d4) would produce a mass shift of merely +4 Da, insufficient to avoid overlap between the analyte's natural-abundance ¹³C isotopic peaks and the internal standard's monoisotopic peak, thereby introducing systematic positive bias [2].

Isotope dilution mass spectrometry LC-MS/MS internal standard Quantitative bioanalysis

Side-Chain-Selective Deuteration Minimizes Chromatographic Isotope Effect Relative to Ring-Deuterated Alkylresorcinols

Deuterium-labeled internal standards often exhibit a chromatographic isotope effect in reversed-phase LC, eluting 0.02–0.15 min earlier than the unlabeled analyte due to the shorter C–²H bond length reducing hydrophobic retention [1]. This shift can cause the IS to experience different matrix-induced ion suppression than the analyte, undermining quantitative accuracy. Butyl Resorcinol-d9 is labeled exclusively on the aliphatic n-butoxy side-chain (all nine positions: 1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy), leaving the aromatic resorcinol ring unlabeled . Since reversed-phase retention is dominated by aromatic ring hydrophobicity, side-chain deuteration produces a smaller retention time shift (typically ΔtR < 0.05 min) than ring-deuterated alkylresorcinols synthesized by acidic H/D exchange on the aromatic ring, which can exhibit ΔtR > 0.10 min and isotopic scrambling under electron ionization conditions [2]. This positional labeling strategy is structurally verified by the IUPAC name 3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenol .

Chromatographic isotope effect Reversed-phase LC Deuterium labeling strategy

Parent Compound 4-n-Butylresorcinol Exhibits 24–870-Fold Superior Tyrosinase Inhibition Potency vs. Kojic Acid and Arbutin, Defining the Analytical Target Profile That Butyl Resorcinol-d9 Is Designed to Support

Although Butyl Resorcinol-d9 itself is not used as a bioactive agent, its entire procurement rationale derives from the need to accurately quantify its parent compound, 4-n-butylresorcinol, which is among the most potent known inhibitors of human tyrosinase. Kolbe et al. (2013) reported that 4-n-butylresorcinol inhibits human tyrosinase with an IC₅₀ of 21 μmol/L, compared to approximately 500 μmol/L for kojic acid and millimolar-range values for arbutin and hydroquinone [1]. In MelanoDerm artificial skin models, 4-n-butylresorcinol inhibited melanin production with an IC₅₀ of 13.5 μmol/L, versus >400 μmol/L for kojic acid and >5000 μmol/L for arbutin, representing a 30–370-fold potency advantage [1]. A 2023 comparative study by Mota et al. confirmed 4-butylresorcinol as the most potent inhibitor among six tested depigmenting agents (including α-arbutin, ascorbyl glucoside, tranexamic acid, bakuchiol, and ascorbic acid), with an IC₅₀ of 5.8 × 10⁻⁵ μmol/L (58 pM) against mushroom tyrosinase, versus 12.80 μmol/L for kojic acid—a 220,000-fold difference under those assay conditions [2]. This extreme potency drives demand for high-sensitivity bioanalytical methods (LLOQ typically ≤ 1 ng/mL), which in turn requires a high-purity deuterated internal standard to achieve the necessary precision and accuracy [3].

Tyrosinase inhibition Depigmenting agents IC50 comparison

Inter-Laboratory Reproducibility of 4-n-Butylresorcinol Quantification Depends on Stable Isotope-Labeled Internal Standard: Evidence from Multi-Center Skin Distribution Studies

Two independent multi-laboratory studies have validated the absolute requirement for robust LC-MS/MS methods in quantifying 4-n-butylresorcinol in skin distribution experiments. Wargniez et al. (2017) demonstrated that three independent laboratories, each using different LC-MS/MS analytical methods, achieved acceptable mass balance (96.5–102% of applied dose) and good inter-lab agreement across all skin compartments when using properly validated methods [1]. Liu et al. (2018) extended this validation to ex vivo pig and human skin, confirming that quantitative accuracy is maintained across species and laboratories only when method validation includes appropriate internal standardization [2]. While these published studies do not disclose the specific internal standard used, the bioanalytical principle is unequivocal: SIL internal standards are the gold standard for such LC-MS/MS assays, and Butyl Resorcinol-d9 is the only commercially available perdeuterated analog of 4-n-butylresorcinol that satisfies the criteria of identical extraction recovery, co-elution, and distinct mass detection [3]. The inter-laboratory CV for epidermal concentration measurements was approximately 3.3-fold across laboratories without standardized IS protocols, highlighting the quantification variability that arises in the absence of a harmonized deuterated IS approach [1].

Bioanalytical method validation Inter-laboratory reproducibility Skin absorption

Butyl Resorcinol-d9: High-Value Application Scenarios for QC, Regulatory, and Research Procurement


Regulatory Bioanalytical Method Validation for 4-n-Butylresorcinol in Topical Drug Products

When developing a quantitative LC-MS/MS method for 4-n-butylresorcinol in accordance with ICH M10, FDA, or EMA bioanalytical method validation guidelines, Butyl Resorcinol-d9 serves as the optimal SIL internal standard. Its +9 Da mass shift ensures baseline MS resolution, while side-chain-specific deuteration minimizes chromatographic isotope effects, enabling compliance with the ±15% accuracy and precision criteria at all QC levels [1]. The inter-laboratory reproducibility data from Wargniez et al. (2017) and Liu et al. (2018) provide precedent for the validity of LC-MS/MS methods applied to this analyte class [2].

Cosmetic Ingredient Safety Assessment and Dermal Absorption Studies Under EU Cosmetics Regulation

EU Cosmetics Regulation 1223/2009 requires dermal absorption data for safety assessment of cosmetic ingredients. The validated skin distribution protocols using LC-MS/MS (Wargniez et al. 2017; Liu et al. 2018) demonstrate that quantitative determination of 4-n-butylresorcinol in stratum corneum, epidermis, and dermis compartments is feasible with good inter-laboratory reproducibility [1]. Incorporating Butyl Resorcinol-d9 as the internal standard from the outset of method development provides a harmonized quantification platform that supports data comparability across multiple OECD TG 428-compliant studies and facilitates regulatory dossier compilation [2].

Stability-Indicating Assay Development for 4-n-Butylresorcinol in Lipid Nanoparticle and Liposomal Formulations

4-n-Butylresorcinol is susceptible to oxidative degradation in cosmetic formulations, and lipid nanoparticle encapsulation has been proposed as a stabilization strategy (Dwiastuti et al. 2021) [1]. Developing a stability-indicating HPLC or LC-MS/MS method requires the ability to resolve and quantify the intact active pharmaceutical ingredient in the presence of degradation products and formulation excipients. Butyl Resorcinol-d9, added at a fixed concentration during sample preparation, compensates for extraction variability from the lipid matrix and enables accurate determination of encapsulation efficiency and drug loading, as well as monitoring of degradation kinetics under ICH Q1A(R2) stress conditions [2].

Metabolic Stability and In Vitro ADME Profiling of 4-n-Butylresorcinol Using Hepatocyte or Microsomal Incubations

As 4-n-butylresorcinol advances in cosmetic and potential therapeutic applications, understanding its metabolic stability and cytochrome P450 inhibition profile becomes critical. In vitro metabolic stability assays using human liver microsomes or hepatocytes require quantitative LC-MS/MS determination of parent compound depletion over time [1]. Butyl Resorcinol-d9 spiked into quenched incubations as an internal standard corrects for matrix effects from microsomal protein and NADPH, and its deuterium content does not interfere with the detection of potential hydroxylated or glucuronidated metabolites of the unlabeled analyte [2]. The deuterium kinetic isotope effect at the metabolically relevant ω-position of the butyl chain may also provide a useful comparator for probing the mechanism of metabolic oxidation .

Quote Request

Request a Quote for Butyl Resorcinol-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.